N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide
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Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
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Biological Activity
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a sulfonyl group, and an acetamide moiety, which contribute to its pharmacological properties. The presence of the 2-fluorophenyl group enhances its binding affinity to various biological targets.
Molecular Formula: C21H26FN3O5S
Molecular Weight: 421.52 g/mol
CAS Number: 897618-22-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction: The compound may bind to G-protein-coupled receptors (GPCRs), influencing various signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in inflammatory processes and cancer progression, potentially modulating pathways such as NF-kB and MAPK signaling.
- Cell Proliferation and Apoptosis: The compound's ability to induce apoptosis in cancer cells suggests it may be effective in cancer therapy.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
HeLa (Cervical Cancer) | 15.0 | |
HepG2 (Liver Cancer) | 10.0 | |
HT29 (Colon Cancer) | 9.5 |
Anticonvulsant Activity
In addition to its antitumor effects, the compound has shown potential anticonvulsant activity in animal models, indicating its versatility as a therapeutic agent.
Model | ED50 (mg/kg) | Effectiveness |
---|---|---|
PTZ-induced seizures | 25.0 | High protection rate |
Case Studies
-
Antiproliferative Effects on Breast Cancer Cells:
A study demonstrated that this compound significantly reduced the viability of MCF-7 cells with an IC50 value of 12.5 µM, suggesting its potential as a chemotherapeutic agent against breast cancer . -
Mechanistic Insights:
Research indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase. This was confirmed by flow cytometry analysis, which showed an increase in sub-G1 population after treatment .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-18-8-6-17(7-9-18)16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-5-3-2-4-19(20)22/h2-9H,10-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBDJKCCEPGLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.